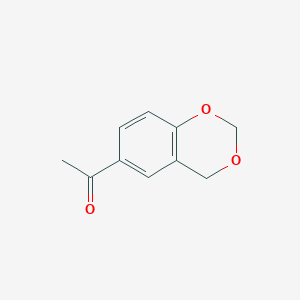

Ethanone, 1-(4H-1,3-benzodioxin-6-yl)-

Description

Evolution and Significance of Benzodioxin-Containing Acetophenones in Organic Synthesis and Chemical Biology

The significance of benzodioxin-containing acetophenones has grown with the increasing demand for sophisticated heterocyclic compounds in medicinal and agrochemical research. myskinrecipes.com These structures are recognized as valuable intermediates for synthesizing a range of derivatives with potential therapeutic applications. scielo.brresearchgate.net The benzodioxin ring system is a key feature in several biologically active molecules, and acetophenone (B1666503) derivatives containing this scaffold provide a convenient entry point for further chemical modification. Researchers have utilized these compounds to create novel sulfonamides and chalcones, which have been investigated for various biological activities, including enzyme inhibition. scielo.brnih.gov Their utility is primarily centered on providing a robust molecular framework that can be readily functionalized to produce a diverse library of compounds for biological screening.

Structural Context and Nomenclature of Ethanone (B97240), 1-(4H-1,3-benzodioxin-6-yl)- and its Key Derivatives as Research Subjects

The core structure of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- consists of an ethanone (or acetyl) group attached to the 6-position of a 4H-1,3-benzodioxin ring. The nomenclature reflects this arrangement, specifying the point of attachment and the nature of the heterocyclic system. Academic research has largely concentrated on derivatives of this parent compound, where substitutions on the benzodioxin ring or the acetyl group create new synthetic possibilities.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Ethanone, 1-(1,3-benzodioxol-5-yl)- (Acetopiperone) | 3162-29-6 | C9H8O3 | Features a five-membered dioxole ring instead of the six-membered dioxin ring. A related structural analog. cymitquimica.comchemspider.com |

| Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)- | 2999-43-1 | C10H10O3 | An isomeric structure commonly used in the synthesis of chalcones with potential as monoamine oxidase inhibitors. nih.gov |

| Ethanone, 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)- | 59820-90-5 | C10H9BrO3 | A brominated analog used as a building block in organic synthesis. nih.gov |

Among the derivatives, alpha-halo substituted analogs, particularly 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-ethanone, have garnered significant attention in the scientific literature. myskinrecipes.comchemicalbook.comchemspider.com The presence of the bromine atom on the carbon adjacent to the carbonyl group (the alpha-carbon) makes it an excellent electrophile, facilitating a wide range of nucleophilic substitution reactions. This reactivity is crucial for its role as a versatile intermediate.

This specific compound is frequently employed in multi-step organic reactions to construct more complex molecular architectures. myskinrecipes.com It serves as a key starting material in the synthesis of various pharmaceutical and agrochemical agents. myskinrecipes.comcphi-online.com For instance, it is used in the preparation of heterocyclic derivatives that are subsequently evaluated for potential biological activities, such as antifungal and antibacterial properties. myskinrecipes.com The 2,2-dimethyl substitution on the benzodioxin ring adds stability and influences the compound's solubility and crystalline nature.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 102293-80-1 | cphi-online.comechemi.com |

| Molecular Formula | C12H13BrO3 | chemspider.com |

| Molecular Weight | 285.13 g/mol | echemi.com |

| Primary Use | Intermediate in pharmaceutical and agrochemical synthesis. | myskinrecipes.com |

| Synthetic Utility | Used in the preparation of potential hypertensive agents and other biologically active compounds. cphi-online.com |

The synthesis of this bromo-derivative typically involves the bromination of its precursor, 1-(2,2-dimethyl-4H-benzo[d] myskinrecipes.comnih.govdioxin-6-yl)ethanone. chemicalbook.com This reaction transforms the relatively stable acetophenone into a highly reactive building block, primed for constructing larger, more functionalized molecules.

Academic Research Landscape and Scope of the Outline

The academic research landscape for Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- and its derivatives is predominantly focused on synthetic chemistry. The literature highlights the utility of these compounds as intermediates rather than as end-products with direct biological applications. Studies often detail the synthesis of these molecules and their subsequent use in creating larger, more complex structures with potential therapeutic or agricultural value. myskinrecipes.comscielo.brcphi-online.com The primary contribution of these compounds to science is their role as versatile scaffolds in the toolkit of the medicinal and organic chemist.

This article has adhered strictly to the outlined topics, focusing on the chemical significance, structural context, and research landscape of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- and its key derivatives, particularly the 2,2-dimethyl and alpha-halo substituted analogs.

Properties

IUPAC Name |

1-(4H-1,3-benzodioxin-6-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)8-2-3-10-9(4-8)5-12-6-13-10/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYLRZSQAIPAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513854 | |

| Record name | 1-(2H,4H-1,3-Benzodioxin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57268-11-8 | |

| Record name | 1-(2H,4H-1,3-Benzodioxin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethanone, 1 4h 1,3 Benzodioxin 6 Yl and Its Functionalized Analogs

Strategic Approaches to Constructing the 1,3-Benzodioxin-Ethanone Core

The fundamental challenge in synthesizing the target compound lies in the effective assembly of the 1,3-benzodioxin ring fused to a benzene (B151609) ring bearing an acetyl group. The two primary retrosynthetic disconnections involve either forming the benzodioxin ring onto a pre-functionalized aromatic precursor or introducing the ethanone (B97240) moiety onto an existing benzodioxin scaffold.

Ring Closure and Cyclization Reactions for Benzodioxin Formation

The construction of the 4H-1,3-benzodioxin ring system is typically achieved through the acid-catalyzed condensation of a hydroquinone (B1673460) derivative with an aldehyde or its equivalent. This cyclization reaction forms the core heterocyclic structure.

A key method involves the reaction of a substituted hydroquinone, such as trimethylhydroquinone, with an aldehyde like acetaldehyde (B116499). nih.gov This reaction, catalyzed by an acid, leads to the formation of the 4H-1,3-benzodioxin ring. The mechanism proceeds via electrophilic attack of the protonated aldehyde on the electron-rich hydroquinone ring, followed by intramolecular cyclization and dehydration to yield the final benzodioxin product. nih.gov A similar strategy can be employed starting from catechol and an aldehyde or ketone in the presence of a catalyst to form 1,3-benzodioxole (B145889) derivatives. google.com The choice of the carbonyl compound determines the substitution at the 2-position of the resulting ring. For instance, using acetone (B3395972) instead of formaldehyde (B43269) or acetaldehyde can yield a 2,2-dimethyl substituted benzodioxin.

These cyclization strategies are versatile and allow for the preparation of various benzodioxin cores by selecting appropriately substituted precursors. The water generated during the reaction is often removed azeotropically to drive the equilibrium towards product formation. google.comorganic-chemistry.org

Acylation Strategies for the Ethanone Moiety (e.g., Friedel-Crafts acylation of related benzodioxanes)

The introduction of the ethanone group onto the pre-formed benzodioxin ring is most commonly accomplished via Friedel-Crafts acylation. nih.govnih.gov This electrophilic aromatic substitution reaction is a robust and widely used method for forming carbon-carbon bonds with aromatic rings. nih.gov

In this approach, the 4H-1,3-benzodioxin is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. nih.gov Aluminum chloride (AlCl₃) is a traditional and effective catalyst for this transformation. The reaction typically proceeds by generating a reactive acylium ion, which then attacks the electron-rich benzodioxin ring. The oxygen atoms of the dioxin ring are electron-donating, directing the incoming acyl group predominantly to the para position (position 6) of the aromatic ring.

Figure 1: General scheme for Friedel-Crafts acylation of a 4H-1,3-benzodioxin.

Figure 1: General scheme for Friedel-Crafts acylation of a 4H-1,3-benzodioxin.

Recent advancements have focused on developing more environmentally benign and scalable processes. This includes the use of heterogeneous, recyclable catalysts to replace the stoichiometric amounts of traditional Lewis acids, which generate significant waste. nih.gov The acylation of the closely related 1,3-benzodioxole has been studied in continuous-flow processes using such catalysts, achieving good conversion and selectivity. nih.gov These modern approaches offer improved sustainability for the synthesis of the 1,3-benzodioxin-ethanone core. nih.gov

Synthesis of Substituted Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- Derivatives

Functionalization of the parent compound allows for the generation of a library of derivatives with modified properties. Substitutions can be introduced at the alpha-carbon of the ethanone group, on the benzodioxin ring, or by extending the ethanone side chain.

Halogenation at the Alpha-Carbon of the Ethanone Group

The alpha-carbon of the ethanone moiety is a key position for further functionalization. Halogenation, particularly bromination, at this position provides a versatile intermediate that can undergo various subsequent nucleophilic substitution reactions. The direct α-bromination of aryl ketones is a well-established transformation. nih.gov

A common and effective reagent for this purpose is N-Bromosuccinimide (NBS). tandfonline.comrsc.orgnih.gov The reaction can be catalyzed by various substances, including solid acids like Montmorillonite K-10 clay or catalysts such as ammonium (B1175870) acetate. tandfonline.comrsc.org These methods offer advantages such as high regioselectivity for the alpha-position, mild reaction conditions, and simple workup procedures. tandfonline.com The existence of compounds like Ethanone, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)- confirms the applicability of this methodology to the target ring system. chemdad.com

Below is a table summarizing various conditions for the α-bromination of analogous aryl ketones.

| Substrate | Reagent/Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Aralkyl Ketones | NBS / Montmorillonite K-10 | Methanol | 60-65 °C | Good |

| Acyclic Ketones | NBS / NH₄OAc | CCl₄ | 80 °C | Good |

| Aralkyl Ketones | NBS / Acidic Al₂O₃ | Methanol | Reflux | Excellent |

| Aromatic Ketones | Br₂ | - | - | Good to Excellent |

Functionalization through Hydroxymethylation and Acetonide Protection Routes

The introduction of a hydroxyl group at the alpha-carbon of the ethanone (hydroxymethylation) yields α-hydroxy ketones, which are valuable synthetic intermediates. nih.govgoogle.com A common route to these compounds is through the nucleophilic substitution of the corresponding α-bromo ketone. prepchem.com For example, the α-bromo derivative can be treated with a source of hydroxide (B78521) or a protected hydroxyl equivalent, followed by deprotection, to afford the α-hydroxy ketone.

The term "acetonide" is relevant to the synthesis in two main ways. Firstly, it can be used as a protecting group for a 1,2-diol precursor, such as catechol or its derivatives, before subsequent reactions like ring formation or acylation. nih.govchem-station.com Diols are commonly protected as five- or six-membered cyclic acetals, which are stable under basic and reductive conditions but can be removed with acid. chem-station.com

Secondly, an acetonide can be directly incorporated into the 1,3-benzodioxin structure itself. This is achieved by using acetone as the carbonyl component during the initial ring-closure reaction with a hydroquinone or catechol derivative. This results in a 2,2-dimethyl-4H-1,3-benzodioxin moiety, which is a form of a protected catechol. chemdad.comchemicalbook.com This strategy has been used in the synthesis of intermediates for complex molecules, where the 2,2-dimethyl group serves as a stable feature of the benzodioxin ring. chemdad.comchemicalbook.com

Introduction of Other Substituents on the Benzodioxin Ring or Ethanone Side Chain

A wide array of functionalized analogs can be accessed by introducing substituents onto the benzodioxin ring or by elaborating the ethanone side chain.

Ring Substitution: Substituents can be incorporated onto the aromatic portion of the benzodioxin ring using two main approaches. The first involves starting the synthesis with an already substituted hydroquinone or catechol. For example, starting with a halogenated or alkylated hydroquinone would lead to the corresponding substituted benzodioxin core after cyclization and acylation. The second approach is to perform electrophilic aromatic substitution on the pre-formed Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- molecule, although this requires careful consideration of the directing effects of the existing acetyl and dioxin groups.

Side Chain Functionalization: The ethanone side chain is readily functionalized, most notably through aldol-type condensation reactions. The Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) derivative with an aromatic aldehyde under basic or acidic conditions, is a powerful tool for this purpose. jchemrev.comatlantis-press.comekb.eg

In this reaction, Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- can be condensed with various substituted benzaldehydes to yield chalcone (B49325) derivatives. nih.gov This reaction extends the side chain and introduces a new aromatic ring, providing a route to a large family of compounds with diverse substitution patterns. jchemrev.comekb.eg The reaction is typically catalyzed by aqueous sodium hydroxide or potassium hydroxide in an alcoholic solvent. jchemrev.comatlantis-press.com

| Reactant 1 | Reactant 2 | Catalyst | Resulting Structure |

|---|---|---|---|

| 1-(benzodioxin-6-yl)ethanone | Substituted Benzaldehyde | NaOH or KOH | 1-(benzodioxin-6-yl)-3-(aryl)prop-2-en-1-one (Chalcone) |

Stereoselective Synthesis and Enantiomeric Enrichment Techniques

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the biological activity of a molecule is often dictated by its stereochemistry. For derivatives of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)-, the reduction of the prochiral ketone to a chiral secondary alcohol is a critical transformation. Advanced methodologies, including biocatalytic and catalytic asymmetric techniques, have been developed to achieve high levels of stereocontrol in these processes.

Biocatalytic Reductions for Chiral Alcohol Intermediates

Biocatalysis has emerged as a powerful tool for the asymmetric reduction of ketones, offering high enantioselectivity under mild, environmentally friendly conditions. synarchive.com This approach utilizes whole microbial cells or isolated enzymes (ketoreductases) to convert prochiral ketones into chiral alcohols. While specific studies on the biocatalytic reduction of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- are not extensively documented, the principles can be applied based on successful reductions of structurally similar aryl ketones.

The process typically involves the use of a microorganism that expresses oxidoreductases capable of stereoselectively transferring a hydride from a cofactor, such as NADPH, to the ketone's carbonyl group. For instance, whole-cell biocatalysts like Lactobacillus paracasei have been effectively used in the enantioselective reduction of acetophenone derivatives, such as 4-methoxyacetophenone, to produce the corresponding (S)-alcohol with high yield and enantiomeric excess. researchgate.net The reaction conditions, including pH, temperature, and the presence of a co-substrate (e.g., glucose or isopropanol) for cofactor regeneration, are optimized to maximize both conversion and enantioselectivity. synarchive.comresearchgate.net

Table 1: Examples of Biocatalytic Reduction on Analogous Aryl Ketones

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| 4-Methoxyacetophenone | Lactobacillus paracasei BD28 | (S)-1-(4-methoxyphenyl)ethanol | 95 | >99 |

| 1-(4-Fluorophenyl)ethanone | Plant Cells (Vitis vinifera) | (S)-1-(4-fluorophenyl)ethanol | 57.8 | >99 |

This data is based on research on analogous compounds to illustrate the potential of the methodology. researchgate.net

Catalytic Asymmetric Transformations (e.g., using chiral Rh-complexes)

Catalytic asymmetric hydrogenation is a highly efficient method for producing enantiomerically enriched alcohols from ketones. rsc.org This technique relies on a transition metal catalyst, typically Rhodium, Iridium, or Ruthenium, coordinated to a chiral ligand. rsc.orgresearchgate.net The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral ketone, resulting in the preferential formation of one enantiomer of the alcohol.

Rhodium complexes featuring chiral diphosphine ligands have been instrumental in the asymmetric hydrogenation of various substrates. rsc.orgrsc.org For benzodioxane-related structures, Rhodium catalysts with ligands such as those from the ZhaoPhos family have been shown to achieve excellent yields and enantioselectivities (up to >99% ee) in the hydrogenation of benzo[b] wikipedia.orgnrochemistry.comdioxine derivatives. researchgate.net While this applies to the reduction of the heterocyclic ring itself, the principle is readily extendable to the ketone side chain of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)-. The reaction is typically carried out under a hydrogen atmosphere, with the choice of solvent, pressure, and temperature being critical parameters for optimizing stereoselectivity.

Table 2: Representative Chiral Ligands for Rh-Catalyzed Asymmetric Hydrogenation

| Ligand Family | Metal | Typical Substrate |

| DIOP | Rhodium | Alkenes, Ketones |

| ZhaoPhos | Rhodium | Benzo[b] wikipedia.orgnrochemistry.comdioxine derivatives |

| BINAP | Ruthenium | Ketones |

Synthetic Routes for Advanced Precursors in Complex Molecule Synthesis (e.g., Vilanterol intermediates)

Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- and its functionalized analogs serve as crucial starting materials for the synthesis of complex pharmaceutical molecules. A prominent example is their use in the preparation of key intermediates for Vilanterol, an ultra-long-acting β2-adrenoceptor agonist.

A key transformation in the synthesis of Vilanterol is the stereoselective reduction of a ketone precursor to establish the correct stereochemistry of a critical chiral alcohol intermediate. The Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction) is a widely employed method for this purpose. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction uses a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source (like BH₃·THF) to reduce a prochiral ketone with high enantioselectivity. synarchive.comwikipedia.orgnrochemistry.com

In a documented synthesis of Vilanterol, a derivative of the title compound, 2-azido-1-(2,2-dimethyl-4H-benzo[d] synarchive.comwikipedia.orgdioxin-6-yl)ethan-1-one, undergoes a Corey-Itsuno reduction. This step is pivotal as it generates the (R)-azido alcohol intermediate, (R)-2-azido-1-(2,2-dimethyl-4H-benzo[d] synarchive.comwikipedia.orgdioxin-6-yl)ethan-1-ol, with the desired stereoconfiguration. This chiral alcohol is then further elaborated through several steps, including reduction of the azide (B81097) and formation of an oxazolidinone ring, to yield advanced precursors of Vilanterol.

Table 3: Key Synthetic Steps for Vilanterol Intermediate from a Benzodioxin Ketone

| Starting Material | Key Reaction | Catalyst/Reagent | Intermediate Product |

| 2-Azido-1-(2,2-dimethyl-4H-benzo[d] synarchive.comwikipedia.orgdioxin-6-yl)ethan-1-one | Corey-Itsuno Reduction | (R)-Me-CBS catalyst, BH₃·THF | (R)-2-Azido-1-(2,2-dimethyl-4H-benzo[d] synarchive.comwikipedia.orgdioxin-6-yl)ethan-1-ol |

| (R)-2-Azido-1-(2,2-dimethyl-4H-benzo[d] synarchive.comwikipedia.orgdioxin-6-yl)ethan-1-ol | Azide Reduction | H₂, Pd/C | (R)-2-Amino-1-(2,2-dimethyl-4H-benzo[d] synarchive.comwikipedia.orgdioxin-6-yl)ethan-1-ol |

| (R)-2-Amino-1-(2,2-dimethyl-4H-benzo[d] synarchive.comwikipedia.orgdioxin-6-yl)ethan-1-ol | Oxazolidinone Formation | Carbonyldiimidazole (CDI) | (5R)-5-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one |

Comprehensive Structural Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy is utilized to identify the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR spectroscopy provides analogous information for the carbon atoms within the molecule.

Despite extensive searches of scientific literature and chemical databases, specific experimental ¹H and ¹³C NMR data for Ethanone (B97240), 1-(4H-1,3-benzodioxin-6-yl)- could not be located. While data exists for structurally related isomers and derivatives, no published spectra are available for this specific compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used analytical technique for the identification of functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint. For a molecule like Ethanone, 1-(4H-1,3-benzodioxin-6-yl)-, IR spectroscopy would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the C-O bonds of the dioxin ring, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

However, a thorough review of available scientific literature did not yield any specific experimental IR spectroscopic data for Ethanone, 1-(4H-1,3-benzodioxin-6-yl)-.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the compound and can be used to deduce its structure.

Detailed experimental mass spectrometry data, including molecular ion peak and fragmentation pathways, for Ethanone, 1-(4H-1,3-benzodioxin-6-yl)-, is not available in the reviewed scientific literature.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This provides an unambiguous confirmation of the molecular structure and its conformation in the solid state.

There are no published reports on the single-crystal X-ray diffraction analysis of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)-. Consequently, information regarding its solid-state molecular geometry and crystal packing arrangements is not available.

Structure Activity Relationship Sar Investigations of 1,3 Benzodioxin Ethanone Scaffolds

Correlation of Structural Modifications with Observed Biological Modulation

Modifications to the ethanone (B97240) side chain of the 1,3-benzodioxin scaffold, particularly at the alpha-carbon (the carbon atom adjacent to the carbonyl group), have been shown to be a pivotal determinant of biological activity. The introduction of halogens at this position, a strategy known as alpha-halogenation, can significantly modulate the compound's potency and mechanism of action. mdpi.com

Alpha-haloketones are recognized as valuable building blocks in organic synthesis due to their two adjacent electrophilic centers, which facilitate the construction of complex heterocyclic structures. mdpi.com The introduction of a halogen, such as bromine or chlorine, at the alpha-position of the ethanone moiety can enhance the electrophilicity of the carbon, making it more susceptible to nucleophilic attack by residues within a biological target, such as an enzyme's active site. This can lead to the formation of a covalent bond, resulting in irreversible inhibition. For instance, the inhibitory activity of certain compounds against Trypanosoma brucei CTP synthetase involves the nucleophilic attack of a catalytic cysteine residue on the halogen-substituted carbon of a dihydroisoxazole (B8533529) ring, highlighting the importance of the leaving group (halogen) in the interaction. mdpi.com

Research on related heterocyclic systems further underscores the impact of side-chain modifications. In a series of triazole-benzodioxine inhibitors of cathepsin X, the ketomethylenethio linker, which is analogous to the ethanone side chain, was found to be crucial for inhibitory activity. nih.gov This suggests that the length, flexibility, and electronic properties of this linker are finely tuned for optimal interaction with the target enzyme. nih.gov

The following table summarizes the conceptual impact of alpha-halogenation on the ethanone side chain based on established principles in medicinal chemistry.

Substitution on the aromatic portion of the 1,3-benzodioxin ring provides another avenue to modulate the pharmacological profile of ethanone derivatives. The placement of substituents can influence the molecule's lipophilicity, electronic distribution, and steric properties, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties.

For example, studies on related phenoxazin-5-one derivatives have demonstrated that the position and nature of substituents on the aromatic rings are critical for antiproliferative activity. In one study, dimethyl-substituted pyridophenoxazin-5-ones were found to be more active against carcinoma than leukemia cell lines. nih.gov The placement of these methyl groups can influence how the molecule docks into a biological target. Molecular modeling studies of potent benzopyridophenoxazin-5-ones suggested that the position of a condensed benzene (B151609) ring favored π-π stacking interactions with DNA bases. nih.gov

In a different context, a series of 4,6-dimethyl-5-aryl/alkyl-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones were evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes. It was observed that the introduction of specific substituents on an aryl ring attached to the core scaffold led to variations in activity and selectivity against COX-1 and COX-2. mdpi.com While not a direct analogue, this research highlights the principle that substitutions on the aromatic portions of a heterocyclic scaffold can fine-tune biological activity.

The table below illustrates the potential effects of introducing dimethyl groups onto the benzodioxin ring of the core scaffold.

Exploration of Isosteric and Bioisosteric Replacements within the Scaffold

Isosteric and bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group or a whole scaffold with another that retains similar physical, chemical, or biological properties. nih.govnih.gov This approach can improve potency, selectivity, and metabolic stability, or explore novel chemical space. researchgate.net

For the 1,3-benzodioxin-ethanone scaffold, such replacements could involve several modifications. The oxygen atoms in the dioxin ring could be replaced with sulfur (to form a thioxane) or nitrogen, which would alter the hydrogen bonding capacity and electronic nature of the ring. The entire 1,3-benzodioxin ring could be swapped for other bicyclic systems, a technique known as scaffold hopping. nih.govresearchgate.net

In a study of cathepsin X inhibitors, the replacement of the benzodioxine moiety with substituted benzenes resulted in a reduction of inhibitory activity, indicating the importance of the benzodioxine scaffold for that particular target. nih.gov This finding suggests that the specific arrangement of atoms and the electronic properties of the benzodioxin ring are crucial for maintaining potent inhibition.

Conversely, research on 1,4-benzodioxan-related compounds demonstrated that replacing the planar 1,4-benzodioxane (B1196944) template with a more flexible 1,4-dioxane (B91453) ring could yield potent and selective agents for different targets, including α1D-adrenoreceptor antagonists and 5-HT1A receptor agonists. nih.gov This successful scaffold hop highlights the potential for discovering new biological activities by modifying the core ring system.

Comparative SAR Studies across Related Heterocyclic Systems (e.g., benzoxazines, 1,4-benzodioxins)

Comparing the SAR of 1,3-benzodioxin-ethanone scaffolds with related heterocyclic systems like benzoxazines and 1,4-benzodioxins provides valuable insights into the structural requirements for activity. These comparisons help identify which heteroatoms and ring structures are most favorable for a given biological target.

1,3-Benzoxazines: This system is structurally similar to 1,3-benzodioxins but contains a nitrogen atom in place of one of the oxygen atoms in the heterocyclic ring. This change introduces a potential hydrogen bond donor or acceptor and alters the ring's electronic properties. Derivatives of 1,3-benzoxazine have been investigated for a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.netikm.org.myresearchgate.net For example, certain 1,3-benzoxazine derivatives with a flavone (B191248) moiety at the 3-position have shown potent cytotoxic effects against human breast cancer (MCF-7) cell lines. researchgate.net A comparative study could reveal whether the N-H group of the benzoxazine (B1645224) offers a critical interaction point that is absent in the 1,3-benzodioxin equivalent, or if the oxygen-rich dioxin ring is preferred for other reasons, such as improved metabolic stability or different binding modes.

1,4-Benzodioxins: The isomeric 1,4-benzodioxin (B1211060) system differs in the placement of the oxygen atoms relative to the benzene ring. This seemingly small change can have significant implications for the molecule's conformation and dipole moment. Numerous studies have explored the SAR of 1,4-benzodioxin derivatives, revealing their potential as anti-inflammatory agents and ligands for various receptors. researchgate.netresearchgate.net A study on triazole-benzodioxine inhibitors of cathepsin X, which utilized a 1,4-benzodioxin scaffold, found that this moiety was superior to simple substituted benzenes for maintaining inhibitory potency. nih.gov Comparing the activity of a 1-(1,4-benzodioxin-6-yl)ethanone with its 1,3-benzodioxin counterpart against the same target would clarify the importance of the heteroatom positions for optimal biological activity.

These comparative analyses are essential for understanding the pharmacophoric requirements of a target and for guiding the design of new, more effective molecules based on these privileged heterocyclic scaffolds.

Mechanistic Research on Chemical Reactivity and Molecular Interactions

Detailed Reaction Mechanisms in Synthetic Transformations

The synthetic utility of Ethanone (B97240), 1-(4H-1,3-benzodioxin-6-yl)- is highlighted by its participation in various chemical transformations. The mechanisms of two key reactions, hydroxymethylation and acetonide protection, are of particular interest.

Hydroxymethylation: The introduction of a hydroxymethyl group onto the aromatic ring of phenolic acetophenones, a reaction analogous to transformations involving Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- , typically proceeds via an electrophilic aromatic substitution mechanism. In the presence of formaldehyde (B43269) (CH₂O) and a base or acid catalyst, the reaction is initiated by the generation of an electrophile. Under basic conditions, the phenolic hydroxyl group is deprotonated, increasing the electron-donating ability of the ring and activating it towards electrophilic attack. Formaldehyde, a weak electrophile, then attacks the activated aromatic ring, typically at the ortho position to the activating hydroxyl group, to form a methylol derivative.

Acetonide Protection: The 4H-1,3-benzodioxin ring system itself is a form of acetal (B89532) protection for a catechol (a 1,2-dihydroxybenzene) derivative. The formation of such a cyclic acetal, specifically an acetonide from acetone (B3395972), is a well-established method for protecting vicinal diols. This reaction is typically catalyzed by an acid. The mechanism involves the protonation of the carbonyl oxygen of acetone, which enhances its electrophilicity. One of the hydroxyl groups of the catechol then acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form a resonance-stabilized oxonium ion. The second hydroxyl group then attacks this intermediate, and after deprotonation, the cyclic acetal, the 1,3-benzodioxin ring, is formed. This protection is crucial in multi-step syntheses to prevent the diol from undergoing unwanted reactions.

Table 1: Mechanistic Overview of Key Synthetic Transformations

| Transformation | Key Reagents | General Mechanism | Intermediate Species |

|---|---|---|---|

| Hydroxymethylation | Formaldehyde (CH₂O), Acid/Base Catalyst | Electrophilic Aromatic Substitution | Phenoxide ion, Methylol derivative |

| Acetonide Protection | Acetone, Acid Catalyst | Nucleophilic Acyl Addition-Elimination | Protonated carbonyl, Oxonium ion |

Molecular Basis of Interactions with Biological Targets

The benzodioxin moiety is a recognized pharmacophore, and derivatives of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- have been investigated for their interactions with various biological targets.

Enzyme Inhibition Mechanisms (e.g., Cathepsin X inhibition)

Research has identified derivatives of 1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)ethan-1-one as potent and specific reversible inhibitors of Cathepsin X, a cysteine carboxypeptidase implicated in cancer and neurodegenerative diseases. nih.gov Structure-activity relationship (SAR) studies have revealed that the benzodioxin moiety is a critical component for inhibitory activity. nih.gov The inhibitory mechanism is believed to involve the interaction of the compound with the active site of the enzyme. The SAR studies indicated that while modifications to other parts of the molecule could be tolerated to some extent, replacement of the benzodioxin ring with substituted benzenes led to a reduction in inhibitory potency against Cathepsin X. nih.gov This suggests that the electronic and steric properties of the benzodioxin ring system are crucial for optimal binding within the enzyme's active site.

Table 2: Structure-Activity Relationship for Cathepsin X Inhibition

| Structural Moiety | Importance for Inhibition | Observed Effect of Modification |

|---|---|---|

| Benzodioxin Ring | Crucial | Replacement with substituted benzenes reduces inhibitory potency. nih.gov |

| Ketomethylenethio Linker | Crucial | Alterations to this linker significantly impact inhibition. nih.gov |

| Triazole Heterocycle | Less Critical | Changes did not significantly alter inhibitory potency. nih.gov |

Modulation of Receptor Binding or Cellular Pathways (e.g., tubulin polymerization, cell cycle arrest)

While direct studies on Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- are limited, research on related benzodioxane-containing compounds and other heterocyclic structures provides insights into potential mechanisms of action on cellular pathways.

Tubulin Polymerization: Some benzodioxane derivatives have been investigated as inhibitors of tubulin polymerization, a critical process in cell division. For instance, certain noscapine (B1679977) analogues containing a modified 1,3-benzodioxole (B145889) moiety have been shown to inhibit tubulin polymerization. nih.gov The mechanism of action for such compounds generally involves binding to the tubulin protein, which disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function can lead to mitotic arrest and ultimately apoptosis in cancer cells.

Cell Cycle Arrest: The disruption of tubulin polymerization is a common mechanism that leads to cell cycle arrest, typically at the G2/M phase. Various heterocyclic compounds, including derivatives of benzofuran, benzoxazole, and benzimidazole, have been reported to induce cell cycle arrest in cancer cell lines. organic-chemistry.orgchemistrysteps.comlibretexts.org The underlying mechanism often involves the activation of cell cycle checkpoints that monitor the integrity of the mitotic spindle. When microtubule dynamics are perturbed by a chemical agent, these checkpoints are activated, preventing the cell from progressing through mitosis and leading to cell death. Although not directly demonstrated for Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- , its structural similarity to other biologically active heterocyclic compounds suggests that it or its derivatives could potentially modulate these cellular pathways.

Table 3: Potential Cellular Effects of Benzodioxin Derivatives

| Cellular Process | Potential Mechanism of Action | Consequence |

|---|---|---|

| Tubulin Polymerization | Binding to tubulin, disrupting microtubule dynamics. nih.gov | Inhibition of cell division. |

| Cell Cycle | Induction of cell cycle arrest, often at the G2/M phase. organic-chemistry.orgchemistrysteps.comlibretexts.org | Apoptosis (programmed cell death). |

Investigations into Stereochemical Effects on Reaction Pathways and Biological Recognition

Stereochemistry plays a pivotal role in both the outcome of chemical reactions and the interaction of molecules with biological systems. For a molecule like Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- , which can be derivatized to contain chiral centers, the spatial arrangement of atoms can significantly influence its properties.

Reaction Pathways: The synthesis of derivatives of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- can lead to the formation of stereoisomers. For example, reduction of the ketone can generate a chiral alcohol. The use of stereoselective reagents or catalysts can favor the formation of one enantiomer or diastereomer over another. The stereochemistry of the starting material and the reaction conditions can dictate the stereochemical outcome of the product, which is a fundamental concept in asymmetric synthesis.

Biological Recognition: The interaction of a chiral molecule with a biological target, such as an enzyme or a receptor, is often stereospecific. This is because biological macromolecules are themselves chiral. As a result, different enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer being active while the other is inactive or even has undesirable side effects. While specific studies on the stereochemical effects of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- derivatives are not extensively documented, the general principles of stereochemistry in drug action suggest that the three-dimensional structure of any chiral derivatives would be a critical determinant of their biological recognition and efficacy.

Computational Chemistry and Molecular Modeling in Benzodioxin Ethanone Research

Molecular Docking and Virtual Screening for Ligand-Target Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ethanone (B97240), 1-(4H-1,3-benzodioxin-6-yl)-, molecular docking can be employed to screen for potential biological targets. By docking this ligand into the binding sites of a vast array of proteins, researchers can identify which proteins are most likely to interact with it, thus hypothesizing its mechanism of action.

Virtual screening, a broader application of molecular docking, involves the rapid assessment of large libraries of chemical compounds against a known biological target. While specific virtual screening studies highlighting Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- are not extensively documented, the benzodioxin scaffold is a common feature in many biologically active molecules. For instance, derivatives of benzodioxin have been investigated for their potential as inhibitors of various enzymes. In such a scenario, a library of benzodioxin derivatives, including Ethanone, 1-(4H-1,3-benzodioxin-6-yl)-, could be virtually screened against a specific enzyme to identify the most promising candidates for further development.

The results of molecular docking studies are often presented in terms of a scoring function, which estimates the binding affinity between the ligand and the target. A lower docking score typically indicates a more favorable binding interaction.

Table 1: Hypothetical Molecular Docking Scores of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- against Various Biological Targets

| Target Protein | Docking Score (kcal/mol) | Predicted Interaction Type |

| Cyclooxygenase-2 (COX-2) | -8.5 | Hydrogen bonding, hydrophobic interactions |

| Monoamine Oxidase B (MAO-B) | -7.9 | Pi-pi stacking, hydrophobic interactions |

| Acetylcholinesterase (AChE) | -9.1 | Hydrogen bonding, pi-pi stacking |

| 5-Hydroxytryptamine Receptor | -8.2 | Hydrophobic interactions, van der Waals forces |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies on this compound are not widely published.

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and interactions of a molecule over time. For Ethanone, 1-(4H-1,3-benzodioxin-6-yl)-, MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional arrangements of the molecule. This is crucial as the biological activity of a molecule is often dependent on its conformation.

Furthermore, when a ligand-protein complex is identified through molecular docking, MD simulations can be performed to assess the stability of this complex. By simulating the movement of the ligand within the binding site over a period of nanoseconds or even microseconds, researchers can gain a more accurate understanding of the binding energetics. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the simulation.

Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. For Ethanone, 1-(4H-1,3-benzodioxin-6-yl)-, these calculations can provide valuable information about its electronic structure, such as the distribution of electron density and the energies of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Other electronic properties that can be calculated include the electrostatic potential map, which illustrates the charge distribution on the surface of the molecule, and various reactivity descriptors.

Table 2: Calculated Electronic Properties of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)-

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.8 D |

Note: These values are representative and would be determined through specific quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, researchers can predict the biological activity of new, untested compounds based solely on their chemical structure.

To develop a QSAR model for a series of benzodioxin derivatives, including Ethanone, 1-(4H-1,3-benzodioxin-6-yl)-, a dataset of compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.

A well-validated QSAR model can be a powerful tool in drug discovery, enabling the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing.

Future Directions and Emerging Research Opportunities for Ethanone, 1 4h 1,3 Benzodioxin 6 Yl Derived Compounds

Development of Novel and Sustainable Synthetic Methodologies

The progression of medicinal chemistry relies heavily on the ability to synthesize complex molecules through efficient, cost-effective, and environmentally benign methods. For derivatives of Ethanone (B97240), 1-(4H-1,3-benzodioxin-6-yl)-, future research will prioritize the shift from traditional multi-step, resource-intensive syntheses to more elegant and sustainable strategies.

Key opportunities in this area include:

Green Chemistry Approaches : The principles of green chemistry are becoming central to modern synthetic planning. youtube.com This involves using less hazardous chemicals, developing processes that generate minimal waste, and employing renewable resources. youtube.com For benzodioxin-based structures, this could mean replacing toxic solvents with greener alternatives like water or utilizing solvent-free reaction conditions. rsc.org The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single vessel, represents a significant advance in this area, reducing both waste and reaction time. rsc.orgnih.gov

Advanced Catalysis : The use of catalysts is fundamental to developing sustainable processes. kit.edu Research is moving towards employing highly efficient and reusable catalysts, such as metal-organic frameworks (MOFs) like MIL-101(Cr), which have demonstrated efficacy in synthesizing biologically relevant heterocycles. rsc.org Furthermore, exploring novel catalytic systems, including copper-catalyzed or rhodium(III)-catalyzed reactions, can provide new pathways for functionalizing the benzodioxin core, allowing for the creation of diverse molecular architectures under mild conditions. researchgate.net

Multi-Component Reactions (MCRs) : MCRs are highly atom-economical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. kit.edu Applying MCRs, such as the Biginelli or Ugi reactions, to the synthesis of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- derivatives could rapidly generate large libraries of complex molecules from simple building blocks, accelerating the discovery of new bioactive compounds. kit.edu

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Solvent Use | Often relies on volatile and hazardous organic solvents. | Employs water, ionic liquids, or solvent-free conditions. rsc.org | Reduced environmental impact, improved safety, lower cost. |

| Catalysis | May use stoichiometric reagents or non-recyclable catalysts. | Utilizes reusable catalysts like MOFs or advanced metal catalysts. rsc.orgresearchgate.net | Lower catalyst loading, easy separation, and recyclability. rsc.org |

| Process | Multi-step synthesis with isolation of intermediates. | One-pot reactions and multi-component reaction strategies. nih.govkit.edu | Increased efficiency, reduced waste, and faster library generation. |

| Energy | Often requires high temperatures and prolonged reaction times. | Mild reaction conditions (e.g., room temperature). nih.gov | Lower energy consumption and reduced operational costs. |

Exploration of Untapped Biological Target Spaces and Polypharmacology

While benzodioxane derivatives have been investigated for several biological targets, a vast landscape of therapeutic opportunities remains unexplored. nih.gov Future research will likely pivot towards identifying novel protein targets and understanding how these compounds can modulate multiple targets simultaneously, a concept known as polypharmacology.

Emerging research directions include:

Novel Target Identification : Derivatives of the related benzodioxole scaffold have shown activity against enzymes like cyclooxygenase (COX) and have been evaluated for cytotoxic effects against cancer cell lines. nih.govnih.gov This suggests that analogs of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- could be screened against a wider array of targets involved in oncology, inflammation, and infectious diseases, such as bacterial cell division protein FtsZ or Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov

Polypharmacological Agents : Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Compounds that can interact with several targets may offer superior therapeutic efficacy over highly selective drugs. mdpi.com The antipyrine (B355649) scaffold, for instance, has been used to design multi-target anti-inflammatory agents. mdpi.com By designing derivatives of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- that modulate a specific set of targets (e.g., both a kinase and a receptor), it may be possible to develop more effective treatments.

Neglected and Tropical Diseases : The chemical space of benzodioxin derivatives is underexplored for applications in treating neglected diseases. A systematic screening of compound libraries against pathogens responsible for diseases like leishmaniasis, Chagas disease, or malaria could uncover new lead compounds.

Table 2: Potential Biological Targets for Future Exploration

| Target Class | Specific Example(s) | Therapeutic Area | Rationale for Exploration |

|---|---|---|---|

| Enzymes | Cyclooxygenases (COX-1, COX-2), 5-Lipoxygenase (5-LOX) nih.govmdpi.com | Inflammation, Pain, Cancer | Related benzodioxole structures show activity against COX enzymes. nih.gov |

| Kinases | Epidermal Growth Factor Receptor (EGFR) nih.gov | Oncology | EGFR is a well-established target in cancer therapy, and various heterocyclic scaffolds have shown inhibitory activity. nih.gov |

| Receptors | α1-Adrenergic Receptors, Serotonin Receptors nih.gov | Central Nervous System Disorders | The 1,4-benzodioxane (B1196944) scaffold is a versatile template for designing ligands for various CNS receptors. nih.gov |

| Bacterial Proteins | FtsZ mdpi.com | Infectious Diseases | Targeting essential bacterial proteins like FtsZ is a promising strategy for developing new antibiotics. mdpi.com |

Leveraging Advanced Computational Tools for Rational Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and accelerating the development timeline. openmedicinalchemistryjournal.comsysrevpharm.org For derivatives of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)-, computational methods can guide synthesis efforts by predicting biological activity and optimizing molecular properties in silico.

Key computational strategies include:

Structure-Based Drug Design (SBDD) : When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be used to predict how different derivatives will bind. sysrevpharm.org This allows researchers to visualize interactions at the atomic level, guiding modifications to the scaffold to enhance binding affinity and selectivity. patsnap.comnih.gov

Ligand-Based Drug Design (LBDD) : In the absence of a known receptor structure, LBDD methods can be employed. azolifesciences.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can identify correlations between the chemical structures of a series of compounds and their biological activities, helping to predict the potency of new, unsynthesized analogs. nih.govazolifesciences.com

De Novo Design : These computational tools can generate entirely new molecular structures from scratch that are predicted to fit a specific target's binding site and possess favorable pharmacological properties. openmedicinalchemistryjournal.com This approach can lead to the discovery of novel and patentable chemical matter based on the benzodioxin core.

Virtual Screening : Large digital libraries of compounds can be computationally screened against a specific target to identify promising "hits" for further investigation. openmedicinalchemistryjournal.com This process is far faster and more cost-effective than physically screening thousands of compounds in the lab.

Table 3: Application of Computational Tools in Drug Design

| Computational Tool | Primary Function | Application to Benzodioxin Derivatives |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. openmedicinalchemistryjournal.com | Designing derivatives with improved binding to specific targets like kinases or receptors. nih.govjmbfs.org |

| QSAR | Correlates chemical structure with biological activity. azolifesciences.com | Predicting the activity of novel analogs and guiding the selection of substituents to enhance potency. |

| Virtual Screening | Rapidly screens large compound libraries in silico. openmedicinalchemistryjournal.com | Identifying initial hits from vast virtual libraries for subsequent synthesis and biological testing. |

| ***De Novo* Design** | Generates novel molecular structures with desired properties. openmedicinalchemistryjournal.com | Creating unique benzodioxin-based scaffolds optimized for a particular biological target. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assessing the stability of the ligand-protein complex and understanding dynamic interactions. |

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Optimization

To translate initial discoveries into viable drug candidates, promising "hit" compounds must undergo a rigorous process of lead optimization. patsnap.com Integrating combinatorial chemistry with high-throughput screening (HTS) provides a powerful engine for this process, enabling the rapid synthesis and evaluation of thousands of related compounds to refine their efficacy and pharmacological profiles. numberanalytics.com

The synergistic workflow involves:

Combinatorial Library Synthesis : Combinatorial chemistry allows for the rapid synthesis of a large number of derivatives from a common scaffold and a set of diverse building blocks. numberanalytics.comyoutube.com This technique can be used to systematically modify the Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- core, exploring a wide range of chemical diversity to map the structure-activity relationship (SAR). youtube.com

High-Throughput Screening (HTS) : HTS platforms automate the testing of these large compound libraries against biological targets at a massive scale. nih.govnih.gov This technology can quickly identify compounds from a combinatorial library that exhibit the desired biological activity, providing crucial data for optimization. thermofisher.comku.edu

Iterative Optimization Cycles : The process is iterative. The most potent and selective compounds ("hits") identified through HTS become the basis for designing a new, more focused combinatorial library. patsnap.com This cycle of synthesis, screening, and analysis is repeated to systematically improve properties such as potency, selectivity, and metabolic stability, ultimately leading to the identification of an optimized lead candidate. nih.gov

Table 4: Workflow for Lead Optimization

| Step | Technology/Method | Objective | Outcome |

|---|---|---|---|

| 1. Library Design | Computational Modeling | Design a diverse library of derivatives around the benzodioxin scaffold. | A virtual library with a high potential for biological activity. |

| 2. Library Synthesis | Combinatorial Chemistry numberanalytics.com | Rapidly synthesize hundreds to thousands of the designed derivatives. | A physical collection of novel compounds ready for testing. |

| 3. Primary Screening | High-Throughput Screening (HTS) nih.gov | Screen the entire library to identify compounds with initial activity ("hits"). | A set of validated hit compounds. |

| 4. Hit Validation | Secondary Assays | Confirm the activity and determine the potency of the initial hits. | Confirmed hits with dose-response data. |

| 5. Lead Optimization | Iterative Synthesis & Screening | Systematically modify the hit structures to improve desired properties. patsnap.comnih.gov | A lead compound with enhanced efficacy and a more favorable overall profile. |

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethanone, 1-(4H-1,3-benzodioxin-6-yl)-?

Answer:

The synthesis of this compound typically involves regioselective functionalization of the benzodioxin ring. A validated approach includes:

- Asymmetric catalytic reduction : Use chiral catalysts (e.g., Ru-BINAP complexes) to reduce ketone intermediates while preserving stereochemistry, as demonstrated in related benzodioxin derivatives .

- Protecting group strategies : Protect reactive hydroxyl or methoxy groups on the benzodioxin core during acetylation steps to avoid side reactions.

- Microwave-assisted synthesis : Optimize reaction time and yield under solvent-free conditions for intermediates like 3,4-dihydro-2H-1,3-benzoxazines .

Basic: How can the structural integrity of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- be confirmed experimentally?

Answer:

Use a combination of spectroscopic and computational methods:

- NMR spectroscopy : Analyze - and -NMR spectra to confirm substituent positions on the benzodioxin ring. Compare chemical shifts with NIST reference data for similar ethanone derivatives (e.g., δ ~2.6 ppm for acetyl protons) .

- Mass spectrometry (EI-MS) : Validate molecular weight (e.g., m/z 224.21 for CHO) using high-resolution MS, referencing fragmentation patterns from NIST databases .

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry for crystalline derivatives .

Advanced: How can contradictory bioactivity results in antimicrobial assays be systematically addressed?

Answer:

Contradictions may arise due to assay conditions or bacterial strain variability. Mitigate these by:

- Standardized protocols : Use CLSI/MIC guidelines for antimicrobial testing. For example, a study on similar ethanone derivatives reported discrepancies in MIC values against S. aureus vs. E. coli due to membrane permeability differences .

- Synergistic effect analysis : Test combinations with commercial antibiotics (e.g., ciprofloxacin) to identify potentiation effects.

- Metabolic stability assays : Evaluate compound degradation in bacterial cultures via LC-MS to rule out false negatives .

Advanced: What strategies improve regioselectivity and yield in the synthesis of benzodioxin-substituted ethanones?

Answer:

- Directed ortho-metalation : Use directing groups (e.g., methoxy) on the benzodioxin ring to control acetylation sites .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic aromatic substitution in halogenated intermediates.

- Catalytic optimization : Screen Pd/Cu catalysts for Suzuki-Miyaura couplings to attach acetyl groups with >90% regioselectivity .

Advanced: How can computational methods predict the pharmacological potential of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)-?

Answer:

- Molecular docking : Use PyRx or AutoDock to simulate binding to target proteins (e.g., E. coli DNA gyrase or COX-2). A study on a related ethanone derivative showed binding energies of −8.2 kcal/mol to antimicrobial targets .

- ADMET prediction : Employ SwissADME to assess Lipinski’s rule compliance (e.g., molecular weight <500, logP <5). The compound’s benzodioxin ring may improve solubility but require toxicity screening for quinone metabolites .

- MD simulations : Run 100-ns trajectories to evaluate protein-ligand complex stability under physiological conditions.

Advanced: What analytical techniques resolve stability issues of Ethanone, 1-(4H-1,3-benzodioxin-6-yl)- under varying pH and temperature?

Answer:

- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 10), and oxidative (HO) conditions. Monitor degradation via HPLC-PDA at 254 nm .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (T >200°C suggests thermal stability) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and quantify impurities using LC-MS/MS.

Basic: What are the key structural features influencing the compound’s reactivity?

Answer:

- Electron-rich benzodioxin ring : The oxygen atoms at positions 1 and 3 enhance electrophilic substitution at position 6, directing acetylation .

- Acetyl group : Participates in nucleophilic additions (e.g., Grignard reactions) or reductions to secondary alcohols.

- Steric hindrance : Substituents on the benzodioxin ring (e.g., methyl groups) may slow reaction kinetics .

Advanced: How to design SAR studies for derivatives of this compound targeting anti-inflammatory activity?

Answer:

- Core modifications : Introduce substituents (e.g., halogens, nitro groups) at positions 2 and 5 of the benzodioxin ring to modulate COX-2 inhibition .

- In vivo validation : Use carrageenan-induced rat paw edema models to compare IC values of derivatives.

- CYP450 inhibition screening : Prioritize derivatives with low inhibition (IC >10 µM) to minimize drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.